molecular formula C10H9ClN2O2S B1305941 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 342405-38-3

5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1305941
M. Wt: 256.71 g/mol
InChI Key: IRJCRNZTDRODFQ-UHFFFAOYSA-N
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Description

The compound "5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine. The sulfonyl chloride group attached to the pyrazole ring is a versatile functional group that can be used for further chemical modifications .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the reaction of N-allenic sulfonylhydrazones with Lewis acids, which allows for the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles through sulfonyl group migrations . Another method includes the use of ionic liquids as catalysts for the tandem Knoevenagel–Michael reaction, which can be applied to synthesize bis(pyrazol-5-ol) derivatives . Additionally, the reaction of amino pyrazoles with sulfonyl chlorides in the presence of pyridine can lead to the formation of sulfonamide-substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a 5-membered ring with two adjacent nitrogen atoms. The substitution of the pyrazole ring with various groups, such as sulfonyl or methyl groups, can significantly influence the electronic and steric properties of the molecule. For instance, the presence of a sulfonyl group can introduce sites for potential hydrogen bonding and increase the molecule's polarity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions with diphenyldiazomethane, leading to the formation of sulfonyl-substituted 3H-pyrazoles. These adducts can further undergo thermal or acid-catalyzed transformations to yield different pyrazole isomers . Additionally, pyrazole sulfonamides can react with various reagents to produce a wide range of heterocyclic compounds, including unsaturated ketones, semicarbazones, thiosemicarbazones, and pyran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of sulfonyl groups can enhance the solubility of these compounds in polar solvents due to increased polarity. The presence of substituents on the pyrazole ring can also affect the compound's melting point, boiling point, and stability. For instance, the steric hindrance provided by bulky groups can protect the molecule from thermal decomposition . Moreover, the reactivity of the sulfonyl chloride group allows for further chemical transformations, making these compounds valuable intermediates in organic synthesis .

Scientific Research Applications

  • Summary of the Application: This compound has been studied for its potential antileishmanial and antimalarial activities . Leishmaniasis and malaria are serious diseases caused by parasites, and there is a continuous search for new and effective treatments.
  • Methods of Application: The compound was likely synthesized and then tested in vitro for its ability to inhibit the growth of the parasites causing these diseases . The exact experimental procedures would be detailed in the original research paper.
  • Results or Outcomes: The study found that one of the compounds showed potent in vitro antipromastigote activity, which suggests it could be effective against leishmaniasis . The compound had a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-8-10(16(11,14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJCRNZTDRODFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380073
Record name 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

342405-38-3
Record name 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342405-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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